molecular formula C24H21FN2O B11501459 12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11501459
M. Wt: 372.4 g/mol
InChI Key: OGQRMXILQWISSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline derivatives are known for their versatile applications in coordination chemistry, where they act as ligands forming stable complexes with various metal ions

Preparation Methods

The synthesis of 12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves the condensation of 6-aminoquinaldine with aromatic aldehydes and cyclic β-diketones such as 1,3-cyclohexanedione or dimedone in butanol . The reaction conditions include heating the mixture under reflux to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acetic acid, sodium nitrite, and nitrobenzene . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its ability to form complexes with metal ions. These complexes can interact with molecular targets, such as enzymes or DNA, leading to various biological effects. The pathways involved depend on the specific metal ion and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other phenanthroline derivatives, such as:

Properties

Molecular Formula

C24H21FN2O

Molecular Weight

372.4 g/mol

IUPAC Name

12-(4-fluorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C24H21FN2O/c1-24(2)12-19-23(20(28)13-24)21(14-5-7-15(25)8-6-14)22-16-4-3-11-26-17(16)9-10-18(22)27-19/h3-11,21,27H,12-13H2,1-2H3

InChI Key

OGQRMXILQWISSB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=C(C=C5)F)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.